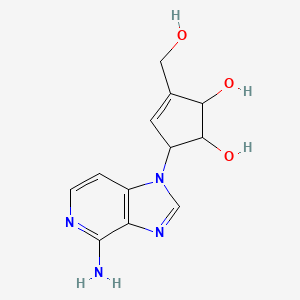

![molecular formula C9H13N3Na2O11P2 B13387695 [[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)

[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

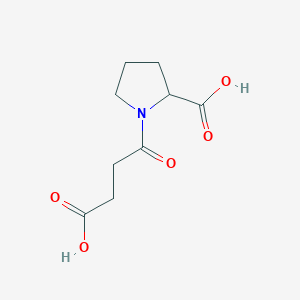

Disodium cytidine 5’-diphosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is composed of a cytidine molecule linked to a diphosphate group, with two sodium ions balancing the charge. This compound is involved in the synthesis of nucleic acids and phospholipids, making it essential for cellular functions and metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium cytidine 5’-diphosphate can be synthesized from cytidine monophosphate or uridine monophosphate through the transfer of a phosphoryl group, catalyzed by the enzyme uridylate kinase. The reaction typically involves the use of adenosine triphosphate as a phosphoryl donor and occurs under mild conditions with a pH range of 7.0 to 8.0 .

Industrial Production Methods: Industrial production of disodium cytidine 5’-diphosphate often involves microbial fermentation using genetically engineered strains of yeast or bacteria. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield. The product is then purified through a series of chromatographic techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: Disodium cytidine 5’-diphosphate undergoes various chemical reactions, including:

Phosphorylation: It can be phosphorylated to form cytidine triphosphate.

Hydrolysis: It can be hydrolyzed to produce cytidine monophosphate and inorganic phosphate.

Substitution: It can participate in substitution reactions to form cytidine diphosphate derivatives.

Common Reagents and Conditions:

Phosphorylation: Adenosine triphosphate and kinase enzymes.

Hydrolysis: Acidic or enzymatic conditions.

Substitution: Various nucleophiles under mild to moderate conditions.

Major Products:

- Cytidine triphosphate

- Cytidine monophosphate

- Cytidine diphosphate derivatives

Wissenschaftliche Forschungsanwendungen

Disodium cytidine 5’-diphosphate has a wide range of applications in scientific research:

- Chemistry: Used as a substrate in enzymatic assays to study nucleotide metabolism.

- Biology: Plays a role in the synthesis of nucleic acids and phospholipids, essential for cell membrane integrity and function.

- Medicine: Investigated for its potential neuroprotective effects and its role in cognitive enhancement and stroke recovery .

- Industry: Utilized in the production of nucleotides and nucleotide analogs for pharmaceutical applications .

Wirkmechanismus

Disodium cytidine 5’-diphosphate exerts its effects by participating in various biochemical pathways. It serves as a precursor for the synthesis of cytidine triphosphate, which is essential for RNA and DNA synthesis. It also plays a role in the formation of phosphatidylcholine, a key component of cell membranes. The compound interacts with enzymes such as uridylate kinase and cytidylate kinase, facilitating the transfer of phosphoryl groups and the synthesis of nucleotides .

Vergleich Mit ähnlichen Verbindungen

- Cytidine monophosphate

- Cytidine triphosphate

- Uridine diphosphate

Comparison: Disodium cytidine 5’-diphosphate is unique in its ability to act as an intermediate in both nucleotide and phospholipid synthesis. Unlike cytidine monophosphate, which is primarily involved in RNA synthesis, disodium cytidine 5’-diphosphate also contributes to the formation of phosphatidylcholine. Compared to cytidine triphosphate, it is less phosphorylated but still plays a crucial role in cellular metabolism .

Eigenschaften

IUPAC Name |

disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDYAAWYYNVXEB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Na2O11P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid](/img/structure/B13387639.png)

![5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)

![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)

![2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13387661.png)

![potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13387673.png)

![[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B13387691.png)